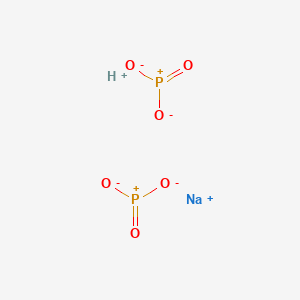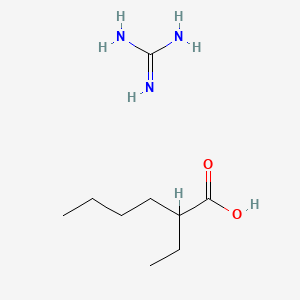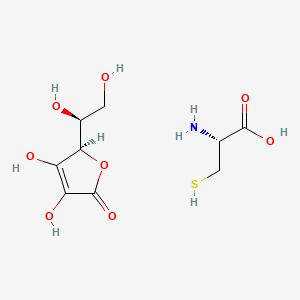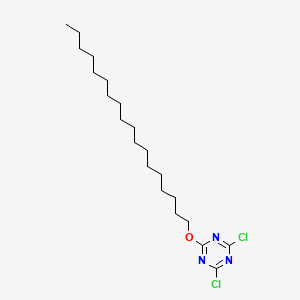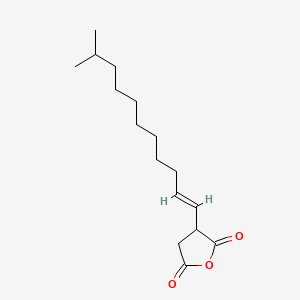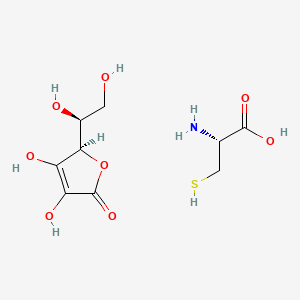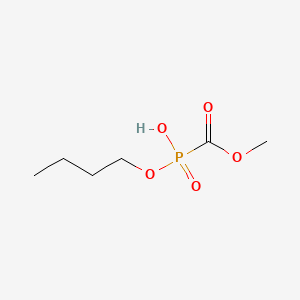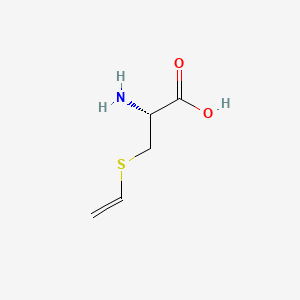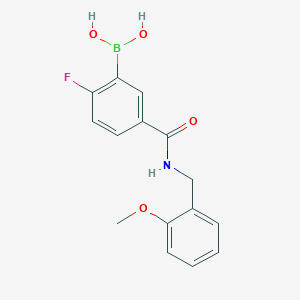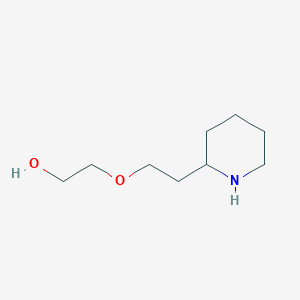
4-Vinylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinylcyclohexan-1-ol is an organic compound characterized by a vinyl group attached to a cyclohexane ring with a hydroxyl group at the first position. This compound is a colorless liquid and is known for its applications in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Vinylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 4-vinylcyclohexene oxide. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under mild conditions to yield the desired alcohol.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-vinylcyclohexene oxide. The process involves the use of a continuous flow reactor to ensure high efficiency and selectivity. The reaction conditions are optimized to achieve maximum yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Vinylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The vinyl group can be reduced to form a saturated cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 4-vinylcyclohexanone or 4-vinylcyclohexanal.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of 4-vinylcyclohexyl halides.
Aplicaciones Científicas De Investigación
4-Vinylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Vinylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the vinyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its role in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylcyclohexene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclohexanol: Lacks the vinyl group, resulting in different reactivity and applications.
4-Vinylcyclohexanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.
Uniqueness
4-Vinylcyclohexan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various chemical and industrial applications.
Propiedades
Número CAS |
76123-09-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
4-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h2,7-9H,1,3-6H2 |
Clave InChI |
MYKPQTQXWQAXPP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


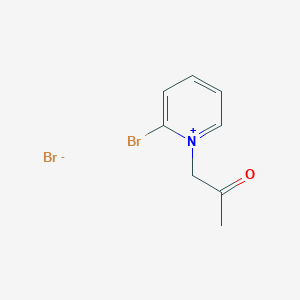
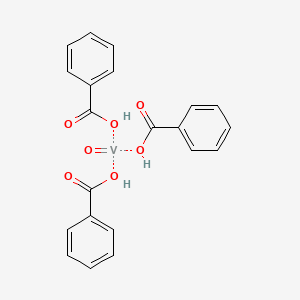
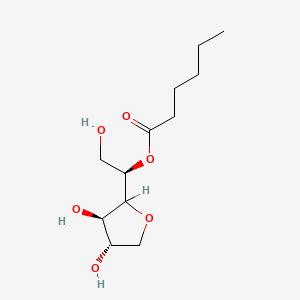
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
